

Application Note and Protocol: Potency Estimation of Mebhydrolin Napadisylate by NonAqueous Titration

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Compound of Interest		
Compound Name:	Mebbydrolin napadisylate	
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This document provides a detailed methodology for the determination of the potency of Mebhydrolin Napadisylate using non-aqueous acid-base titration. This method is suitable for the quantitative analysis of weakly basic drugs that are insoluble in water or provide poor endpoints in aqueous media.

Introduction

Mebhydrolin Napadisylate is an antihistamine drug used for the relief of allergic conditions.[1] It is the salt of the active base, Mebhydrolin, with 1,5-naphthalenedisulfonic acid.[1] For the purpose of quality control and potency estimation, a robust analytical method is required. Non-aqueous titration is a well-established technique in pharmaceutical analysis for the assay of weak bases.[2] This method offers the advantages of being accurate, precise, and cost-effective.[1]

Principle of the Method

The non-aqueous titration of Mebhydrolin Napadisylate is based on the principles of Brønsted-Lowry acid-base theory in a non-aqueous solvent. Mebhydrolin, being a weak base, can be accurately titrated with a strong acid in a suitable non-aqueous medium. Glacial acetic acid is used as the solvent, which enhances the basicity of Mebhydrolin, allowing for a sharp endpoint.



The titration is performed with a standardized solution of perchloric acid, a very strong acid in a non-aqueous medium. The endpoint of the titration can be determined visually using an indicator such as crystal violet, which exhibits a distinct color change, or potentiometrically.[1]

The reaction between the basic drug and perchloric acid in a non-aqueous medium can be generalized as follows:

Drug (base) + HClO₄ → [Drug-H]⁺ + ClO₄⁻

Reagents and Materials

- Mebhydrolin Napadisylate: Reference Standard and Sample
- Perchloric Acid (HClO₄): 0.1 M solution in glacial acetic acid
- Glacial Acetic Acid (CH₃COOH): Analytical grade
- Acetic Anhydride ((CH₃CO)₂O): Analytical grade
- Crystal Violet Indicator: 0.5% w/v solution in glacial acetic acid
- Potassium Hydrogen Phthalate (KHP): Primary standard for standardization of perchloric acid

Apparatus

- Analytical Balance (accurate to 0.1 mg)
- Burette (50 mL, Class A)
- Pipettes (Class A)
- Volumetric flasks (Class A)
- Conical flasks
- Magnetic stirrer and stir bars



Experimental Protocols

5.1. Preparation of 0.1 M Perchloric Acid

- To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid with constant stirring.
- Add 20 mL of acetic anhydride to the solution and dilute to 1000 mL with glacial acetic acid.
- Allow the solution to stand for 24 hours to ensure the complete reaction of acetic anhydride with any water present.

5.2. Standardization of 0.1 M Perchloric Acid

- Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate (KHP) and dissolve it in 50 mL of glacial acetic acid.
- Add 2-3 drops of crystal violet indicator.
- Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to blue-green.
- Perform a blank titration and make any necessary corrections.
- Calculate the molarity of the perchloric acid solution using the following formula:

Molarity (M) = (Weight of KHP (g) \times 1000) / (Volume of HClO₄ (mL) \times 204.22)

5.3. Assay of Mebhydrolin Napadisylate

- Accurately weigh about 0.4 g of Mebhydrolin Napadisylate into a 250 mL conical flask.
- Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
- Cool the solution to room temperature and add 2-3 drops of crystal violet indicator.
- Titrate with the standardized 0.1 M perchloric acid solution to a greenish-blue endpoint.
- Perform a blank determination and make any necessary corrections.



Calculation of Potency

The potency of Mebhydrolin Napadisylate is calculated using the following formula:

% Potency = $(V - Vb) \times M \times F \times 100 / W$

Where:

- V: Volume of 0.1 M perchloric acid consumed by the sample (mL)
- Vb: Volume of 0.1 M perchloric acid consumed by the blank (mL)
- M: Molarity of the perchloric acid solution
- F: Equivalence factor (Each mL of 0.1 M perchloric acid is equivalent to 0.04205 g of Mebhydrolin Napadisylate, assuming a 1:2 reaction stoichiometry where both basic nitrogens react).
- W: Weight of the Mebhydrolin Napadisylate sample (g)

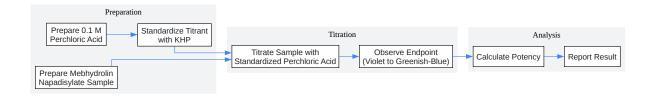
Data Presentation

The following table summarizes representative quantitative data for the potency estimation of three different batches of Mebhydrolin Napadisylate.



Batch No.	Sample Weight (g)	Volume of 0.1 M HClO ₄ (mL)	Calculate d Potency (%)	Mean Potency (%)	Standard Deviation	Relative Standard Deviation (%)
Batch A	0.4012	18.9	99.1	99.2	0.17	0.17
0.4025	19.0	99.3				
0.4008	18.9	99.2	-			
Batch B	0.4031	19.1	99.6	99.5	0.15	0.15
0.4019	19.0	99.4	_			
0.4028	19.1	99.5				
Batch C	0.4005	18.8	98.8	98.9	0.10	0.10
0.4015	18.9	99.0				
0.4011	18.9	98.9	-			

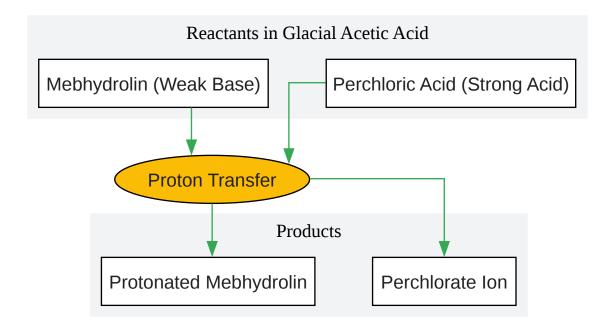
Visualizations



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Caption: Experimental workflow for non-aqueous titration of Mebhydrolin Napadisylate.





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Caption: Principle of non-aqueous titration of Mebhydrolin Napadisylate.

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References

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